3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-ethyl-1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-22-20(26)16-9-5-7-11-18(16)23(21(22)27)13-19(25)24-14(2)12-15-8-4-6-10-17(15)24/h4-11,14H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXOETWHRJFWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3C(CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an appropriate indole derivative with a quinazoline precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out in solvents like DMF or ethanol, and the conditions may vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals .
Mechanism of Action
The mechanism of action of 3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds Analyzed :
3-(2-Methylphenyl)quinazoline-2,4(1H,3H)-dione (CAS 2603-56-7) Substituents: 2-Methylphenyl at the 3-position. Molecular Weight: 252.27 g/mol. Activity: Limited bioactivity data available, but simpler substituents suggest reduced potency compared to the target compound .
2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives
- Substituents : Indole ring at the 2-position.
- Activity : Demonstrated moderate anticancer and antimicrobial effects, highlighting the role of indole moieties in enhancing target engagement .
N-Substituted Isoindole-Dione Derivatives Substituents: Quinazolinone linked to isoindole-dione via hydrazide.
Complex Quinazoline-Isoindole Hybrid (CAS 350597-41-0) Substituents: Dual quinazoline cores with isoindole-dione groups. Molecular Weight: 746.72 g/mol.
Data Table: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- Acidity and Solubility : The target compound’s pKa is unreported, but quinazoline-diones typically have pKa values near 1–3, suggesting moderate solubility in physiological conditions. This contrasts with the highly acidic CAS 350597-41-0 (pKa −3.01), which may limit its absorption .
- Molecular Weight : The target compound’s molecular weight is likely between 350–400 g/mol, balancing bioactivity and permeability better than bulkier analogs (e.g., 746.72 g/mol) .
Biological Activity
3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinazoline backbone with ethyl and indole substituents. Its molecular formula is C20H21N3O2, and it exhibits properties conducive to biological activity.
Quinazolines have been extensively studied for their role as inhibitors of various tyrosine kinases, including c-Met and VEGFR-2. The dual inhibition of these pathways is significant in cancer therapy as it addresses therapeutic resistance commonly seen with single-target drugs.
Inhibition of c-Met and VEGFR-2
Recent studies have highlighted that derivatives of quinazoline, including our compound of interest, exhibit potent inhibition against c-Met and VEGFR-2. Specifically:
- Compounds derived from quinazoline showed IC50 values ranging from 0.052 to 0.084 µM against c-Met and VEGFR-2 .
- Notably, compounds 4b and 4e demonstrated superior cytotoxicity compared to cabozantinib in colorectal cancer cell lines (HCT-116) while exhibiting lower toxicity towards normal cells (WI38) .
Biological Activity
The biological activity of 3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione can be summarized as follows:
| Activity | IC50 Value (µM) | Cell Line Tested |
|---|---|---|
| c-Met Inhibition | 0.052 - 0.084 | HCT116 |
| VEGFR-2 Inhibition | 0.052 - 0.084 | HCT116 |
| Cytotoxicity | < 10 | WI38 (normal cells) |
| Apoptosis Induction | N/A | HCT116 |
Case Studies
Case Study 1: Dual Targeting in Cancer Therapy
A study published in December 2023 demonstrated that the synthesized quinazoline derivatives effectively inhibited both c-Met and VEGFR-2 in vitro. The results suggested that these compounds could be developed as dual-action therapeutics for colorectal cancer treatment .
Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR indicated that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance, substituents at the C6 position were found to significantly increase the potency against EGFR mutations . This highlights the importance of structural optimization in drug design.
Pharmacokinetics and Toxicology
In silico predictions using SwissADME revealed favorable pharmacokinetic properties for the compound:
- High oral bioavailability
- Enhanced water solubility compared to existing therapies like cabozantinib
These properties suggest that the compound may be suitable for further development into a viable therapeutic agent.
Q & A
Q. What analytical techniques confirm compound stability under physiological conditions?
- Methodology :
- pH Stability Testing : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .
- Light Exposure Studies : Use UV-Vis spectroscopy to detect photodegradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
